2-Methyl-5-nitrofuran

Photochemistry Nitrofuran reactivity Heterocyclic synthesis

2-Methyl-5-nitrofuran (CAS 823-74-5) is a critical building block for medicinal chemistry and nitrofuran research. Its hallmark 2-methyl substituent enables unique synthetic versatility, specifically α-functionalization via SRN1 or SN2 mechanisms crucial for systematic SAR studies, a pathway not accessible with non-methylated analogs like 5-nitro-2-furaldehyde. This compound also serves as a robust model for predictable photochemical rearrangement and as a reference standard in polarographic studies, offering researchers a solid handling profile (mp 42.5-43.5°C) that simplifies formulation work.

Molecular Formula C5H5NO3
Molecular Weight 127.1 g/mol
CAS No. 823-74-5
Cat. No. B1265391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitrofuran
CAS823-74-5
Molecular FormulaC5H5NO3
Molecular Weight127.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C5H5NO3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3
InChIKeyVOBFYAXUVBEUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitrofuran (CAS 823-74-5): Nitrofuran Building Block for Antimicrobial SAR and Heterocyclic Synthesis


2-Methyl-5-nitrofuran (CAS 823-74-5) is a 5-nitrofuran derivative characterized by a methyl substituent at the 2-position of the furan ring. This compound serves as a versatile synthetic intermediate and a core scaffold for the development of α-substituted derivatives with documented antibacterial properties [1]. Its molecular framework allows for systematic structure-activity relationship (SAR) exploration, distinguishing it from more functionally saturated nitrofurans that offer fewer derivatization handles [2]. The compound is commercially available at purities typically ≥95% and is utilized in both academic and industrial research settings.

Why Generic Nitrofuran Substitution Fails: The Critical Role of the 2-Methyl Moiety in 2-Methyl-5-nitrofuran


In nitrofuran chemistry, the presence and position of the methyl group in 2-methyl-5-nitrofuran fundamentally alters both its synthetic utility and biological profile compared to non-methylated or regioisomeric analogs. While compounds like 5-nitro-2-furaldehyde and 5-nitro-2-furoic acid possess reactive carbonyl or carboxyl functionalities, they lack the methyl group that enables α-functionalization via radical-nucleophilic substitution (SRN1) pathways [1]. Furthermore, the 2-methyl substitution distinguishes it from the 3-methyl regioisomer in photochemical behavior, where the former undergoes a clean photorearrangement while the latter yields a different product [2]. These structural distinctions translate directly into quantifiable differences in physicochemical handling, electrochemical properties, and the scope of accessible derivatives, making generic substitution scientifically invalid for applications requiring precise SAR or specific synthetic transformations.

Quantitative Differentiation: Direct Comparative Data for 2-Methyl-5-nitrofuran vs. Nitrofuran Analogs


Photorearrangement Product Divergence: 2-Methyl-5-nitrofuran vs. 3-Methyl-2-nitrofuran

Under identical photoirradiation conditions, 2-methyl-5-nitrofuran undergoes a clean rearrangement to a 3-hydroxyiminofuran-2(3H)-one derivative, a pathway shared with 2-nitrofuran. In contrast, its regioisomer 3-methyl-2-nitrofuran is converted into 5-hydroxyimino-3-methylfuran-2(4H)-one, demonstrating divergent reaction outcomes based solely on methyl group position [1].

Photochemistry Nitrofuran reactivity Heterocyclic synthesis

Melting Point Differentiation: 2-Methyl-5-nitrofuran vs. 5-Nitro-2-furaldehyde

2-Methyl-5-nitrofuran exhibits a melting point of 42.5–43.5 °C , significantly higher than that of the structurally related 5-nitro-2-furaldehyde (melting point 32–35 °C ). This 7.5–11.5 °C difference provides a tangible advantage in solid-state handling, recrystallization, and storage stability.

Physicochemical properties Compound handling Purification

Electrochemical Reduction Potential: 2-Methyl-5-nitrofuran in the Context of 5-Substituted Nitrofurans

In a series of 5-substituted nitrofurans, the polarographic half-wave potential (E1/2) for the four-electron reduction of the nitro group to hydroxylamine correlates linearly with the Hammett σ-constant of the substituent (ΔE1/2 = ρπ·σX) [1]. 2-Methyl-5-nitrofuran, bearing an electron-donating methyl group (σmeta ≈ -0.07), is predicted to exhibit a more negative half-wave potential compared to electron-withdrawing substituents such as the formyl group in 5-nitro-2-furaldehyde (σmeta ≈ +0.35) [2].

Electrochemistry Polarography Redox behavior

Synthetic Versatility: 2-Methyl-5-nitrofuran as a Scaffold for α-Substituted Derivatives with Documented SAR

2-Methyl-5-nitrofuran serves as the common core for a series of α-substituted derivatives whose antibacterial activities were systematically compared. While individual derivative MIC values vary (e.g., 2-(iodomethyl)-5-nitrofuran exhibits moderate activity), the parent compound itself is not the active species but rather the essential building block for generating a diverse SAR library [1]. This contrasts with non-methylated nitrofurans like 5-nitro-2-furaldehyde, which are primarily functionalized via carbonyl chemistry rather than α-substitution [2].

Medicinal chemistry SAR Antibacterial

Optimal Use Cases for 2-Methyl-5-nitrofuran: From Photochemical Studies to Antibacterial SAR


Photochemical Mechanistic Studies

2-Methyl-5-nitrofuran is ideal for investigating the photorearrangement of nitrofurans. As demonstrated by Hunt and Reid, it undergoes a clean, predictable rearrangement identical to the parent 2-nitrofuran, whereas the 3-methyl regioisomer follows a divergent pathway [1]. This selectivity makes it a robust model substrate for exploring the electronic and steric factors governing nitrofuran photochemistry, reducing experimental variability.

Synthesis of α-Substituted Nitrofuran Libraries

The 2-methyl group in 2-methyl-5-nitrofuran provides a unique handle for α-functionalization via radical-nucleophilic substitution (SRN1) or SN2 mechanisms [2]. This enables the systematic preparation of α-substituted derivatives, a strategy not directly applicable to 5-nitro-2-furaldehyde or 5-nitro-2-furoic acid. Researchers engaged in antibacterial SAR can use this scaffold to generate diverse compound libraries, as exemplified by the work of Ghannoum et al. [3].

Electrochemical Characterization of Nitrofuran Redox Behavior

Due to its well-defined substituent constant (σmeta ≈ -0.07 for CH3), 2-methyl-5-nitrofuran serves as a reference point in polarographic studies of nitrofuran reduction. The linear free-energy relationship established between half-wave potential and substituent σ-constant allows its reduction potential to be predicted and compared with other derivatives [4]. This is valuable for researchers designing nitrofuran-based electrochemical sensors or studying redox-activated prodrug mechanisms.

Crystallization and Formulation Development

With a melting point of 42.5–43.5 °C, 2-methyl-5-nitrofuran remains solid at room temperature and offers easier handling compared to the lower-melting 5-nitro-2-furaldehyde (32–35 °C) . This property simplifies recrystallization, reduces the risk of liquefaction during transport or storage, and can facilitate the development of solid formulations in early-stage pharmaceutical research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-5-nitrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.